![molecular formula C22H26N4O2 B2648159 4-((4-ethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251695-04-1](/img/structure/B2648159.png)
4-((4-ethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also seems to have an ethoxyphenyl group and a diethylamino group attached to it. These types of structures are often seen in various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, similar compounds are often synthesized through various methods such as N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts like LiAlH4 and NaBH4 .Scientific Research Applications
Novel Heterocyclic System Synthesis
Research by Deady and Devine (2006) on aminonaphthyridinones led to the creation of new heterocyclic systems through Hofmann rearrangement and subsequent reactions. These systems exhibit typical pyrrole-type reactivity, indicating potential for diverse chemical applications (Deady & Devine, 2006).
Antibacterial Activity
Egawa et al. (1984) synthesized and evaluated the antibacterial activity of various naphthyridine-3-carboxylic acid analogues. Some compounds were found to be more active than the reference drug, enoxacin, highlighting the antimicrobial potential of such structures (Egawa et al., 1984).
Cytotoxic Activity in Cancer Research
Deady et al. (2005) expanded the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxamides and tested them for cytotoxicity against cancer cell lines. Some derivatives demonstrated potent cytotoxicity, with potential implications for cancer therapy (Deady et al., 2005).
Fluorescent Imaging Applications
Langdon-Jones et al. (2015) synthesized fluorescent alkynyl-naphthalimide fluorophores for cellular imaging applications. These compounds exhibit visible fluorescence and have been evaluated for cytotoxicity and imaging potential in various cell lines, indicating their utility in biological research (Langdon-Jones et al., 2015).
Synthesis and Antibacterial Evaluation
Santilli et al. (1975) synthesized 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides and evaluated their efficacy against E. coli and other gram-negative bacteria, identifying potential pro-drug mechanisms (Santilli et al., 1975).
Schiff Base Ligands and Metal Complexes
Kurt et al. (2020) synthesized Schiff base ligands from reactions involving naphthaldehyde and aminopyridine, leading to the creation of Cu(II), Fe(II), and Pd(II) complexes. These compounds were evaluated for DNA binding activity, suggesting applications in drug development (Kurt et al., 2020).
properties
IUPAC Name |
4-(4-ethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-5-26(6-2)22(27)19-14-23-21-18(13-8-15(4)24-21)20(19)25-16-9-11-17(12-10-16)28-7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNMTCUIDDRTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OCC)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.